

Application Notes and Protocols for Trilan (Trifluralin) in Agrochemical Research

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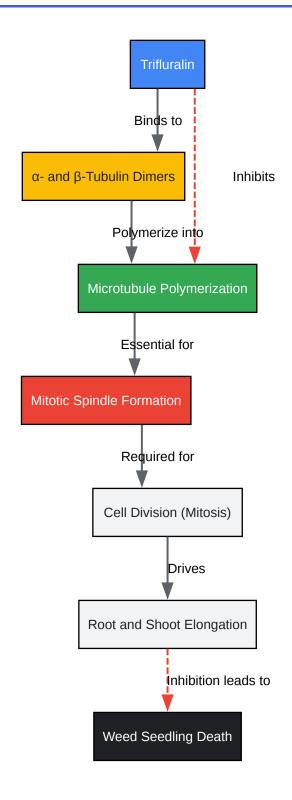
Introduction

Trilan, the active ingredient of which is Trifluralin, is a selective, pre-emergent herbicide belonging to the dinitroaniline class.[1][2][3] It has been widely utilized in agriculture since its introduction in 1963 for the control of a variety of annual grasses and broadleaf weeds in numerous crops, including soybeans, cotton, and vegetables.[1][2][3] Its efficacy lies in its ability to inhibit root and shoot development in germinating weeds by disrupting mitosis.[2][4][5] These application notes provide detailed information on the mechanism of action of Trifluralin, its efficacy against various weed species, and protocols for its application and evaluation in a research setting.

Mechanism of Action

Trifluralin's primary mode of action is the inhibition of microtubule formation in plant cells.[1][4] [6] It binds to tubulin, the protein subunit of microtubules, preventing their polymerization into functional microtubules.[1][4] This disruption of the microtubule cytoskeleton interferes with cell division (mitosis), specifically by preventing the formation of the spindle apparatus necessary for chromosome segregation.[4][6] Consequently, affected cells cannot divide, leading to a cessation of root and shoot growth in germinating seedlings.[4][7] This ultimately results in the death of the weed before it can emerge from the soil.[2][4] The selectivity of Trifluralin is attributed to differences in the tubulin protein structure between susceptible plants and tolerant crops, as well as animals and fungi.[1]





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Caption: Mechanism of action of Trifluralin.

Data on Herbicidal Efficacy



The following tables summarize the efficacy of Trifluralin against various weed species from field trials. The data is presented as percent control, which is a measure of the reduction in weed population or biomass compared to an untreated control.

Table 1: Efficacy of Trifluralin Applied Alone

Weed Species	Application Rate (g a.i./ha)	Percent Control (%)	Reference
Common Lambsquarters (Chenopodium album)	600	90-97	[8]
Green Foxtail (Setaria viridis)	600 - 1155	92-98	[8]
Wild Mustard (Sinapis arvensis)	600 - 1155	4-25	[8]
Velvetleaf (Abutilon theophrasti)	600 - 1155	12	[8]
Redroot Pigweed (Amaranthus retroflexus)	1155	80-96	[9]
Common Ragweed (Ambrosia artemisiifolia)	1155	34-43	[9]
Susceptible Green Foxtail (Setaria viridis)	900	99	[10]
Resistant Green Foxtail (Setaria viridis)	900	36	[10]

Table 2: Efficacy of Trifluralin in Combination with Halosulfuron



Weed Species	Trifluralin Rate (g a.i./ha)	Halosulfuron Rate (g a.i./ha)	Percent Control (%)	Reference
Common Lambsquarters (Chenopodium album)	600	25 - 50	96-98	[8]
Common Lambsquarters (Chenopodium album)	1155	25 - 50	98-99	[8]
Wild Mustard (Sinapis arvensis)	600	25 - 50	97-99	[8]
Wild Mustard (Sinapis arvensis)	1155	25 - 50	97-100	[8]
Velvetleaf (Abutilon theophrasti)	600	25 - 50	77-90	[8]
Velvetleaf (Abutilon theophrasti)	1155	25 - 50	91-95	[8]
Green Foxtail (Setaria viridis)	600 - 1155	25 - 50	93-98	[8]
Common Ragweed (Ambrosia artemisiifolia)	1155	35	97	[11]

Experimental Protocols



Protocol 1: Greenhouse Efficacy Assay for Pre-Emergent Herbicides

This protocol outlines a method for evaluating the pre-emergent efficacy of Trifluralin on target weed species in a controlled greenhouse environment.

Materials:

- Trifluralin (technical grade or formulated product)
- Seeds of target weed species (e.g., Setaria viridis, Amaranthus retroflexus)
- Pots or trays (10 cm x 10 cm)
- Potting medium (e.g., sandy loam soil, peat, and sand mixture)
- Greenhouse with controlled temperature and light conditions
- Precision bench sprayer
- Balance, glassware, and other standard laboratory equipment

Procedure:

- Soil Preparation: Fill pots or trays with a uniform amount of potting medium.
- Herbicide Application:
 - Prepare a stock solution of Trifluralin in an appropriate solvent (e.g., acetone) and then dilute with water to the desired concentrations.
 - Apply the herbicide solutions evenly to the soil surface of the pots using a precision bench sprayer calibrated to deliver a specific volume per unit area (e.g., 200 L/ha).
 - Include an untreated control (sprayed with water and solvent only) and a weed-free control.

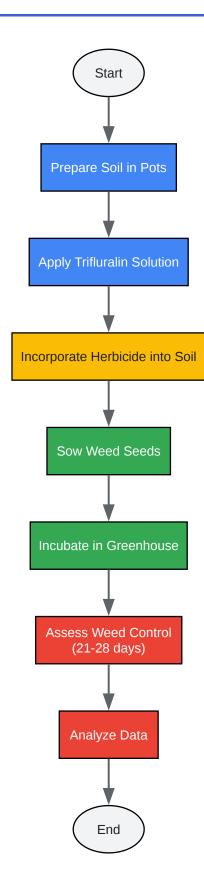
Methodological & Application





- Incorporation: Immediately after application, incorporate the Trifluralin into the top 2-5 cm of the soil using a hand rake or by thoroughly mixing the treated soil layer. This is crucial to prevent volatilization and photodegradation.[4]
- Sowing: Sow a known number of weed seeds (e.g., 20-30 seeds) at a uniform depth in each pot.
- Incubation: Place the pots in a greenhouse under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod). Water the pots as needed to maintain adequate soil moisture.
- Data Collection:
 - At 21-28 days after treatment, assess the efficacy of the herbicide.
 - Count the number of emerged and surviving weeds in each pot.
 - Visually rate the phytotoxicity on a scale of 0 (no effect) to 100 (complete kill).
 - Harvest the above-ground biomass of the surviving weeds, dry in an oven at 60°C for 72 hours, and record the dry weight.
- Data Analysis: Calculate the percent weed control based on emergence, survival, and biomass reduction compared to the untreated control.





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Caption: Greenhouse efficacy assay workflow.



Protocol 2: Root Growth Inhibition Assay

This protocol is designed to quantify the inhibitory effect of Trifluralin on root elongation, a direct consequence of its mechanism of action.

Materials:

- Trifluralin
- Seeds of a sensitive indicator species (e.g., corn (Zea mays), Palmer amaranth (Amaranthus palmeri))
- · Petri dishes or germination pouches
- Filter paper or germination paper
- · Distilled water
- Growth chamber or incubator
- · Ruler or digital caliper

Procedure:

- Preparation of Treatment Solutions: Prepare a series of dilutions of Trifluralin in distilled water. Include a range of concentrations to determine a dose-response curve. An untreated control (distilled water only) is essential.
- Seed Germination:
 - Place a sheet of filter paper in each Petri dish and moisten it with a known volume of the corresponding Trifluralin solution or distilled water.
 - Arrange a set number of seeds (e.g., 10) on the filter paper in each dish.
 - Alternatively, use germination pouches, adding the treatment solutions to the trough.
- Incubation: Place the Petri dishes or pouches in a dark growth chamber or incubator at a constant temperature (e.g., 25°C) for 3-5 days. The absence of light prevents shoot growth



from interfering with root measurements.

- Measurement:
 - After the incubation period, carefully remove the seedlings.
 - Measure the length of the primary root of each seedling using a ruler or digital caliper.
- Data Analysis:
 - Calculate the average root length for each treatment.
 - Express the root length for each Trifluralin concentration as a percentage of the control.
 - Plot the percent root inhibition against the logarithm of the Trifluralin concentration to determine the EC50 value (the concentration that causes a 50% reduction in root length).
 [12]

Disclaimer: These protocols are intended for research purposes only. All work with herbicides should be conducted in accordance with safety guidelines and regulations. Appropriate personal protective equipment should be worn at all times.

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